6-(4-chlorophenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-(4-chlorophenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones This compound is characterized by a fused ring system that includes a furan ring and a chromenone moiety, with phenyl and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chlorobenzaldehyde and 2-hydroxyacetophenone, the intermediate chalcone can be synthesized through a Claisen-Schmidt condensation reaction. This intermediate can then undergo cyclization in the presence of a suitable catalyst to form the furochromenone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
6-(4-chlorophenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- 6-(4-chlorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
6-(4-chlorophenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H13ClO3 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H13ClO3/c24-17-8-6-15(7-9-17)18-10-16-11-19-20(14-4-2-1-3-5-14)13-26-22(19)12-21(16)27-23(18)25/h1-13H |
InChI Key |
GUQXZUDZKRBMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C2C=C4C=C(C(=O)OC4=C3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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